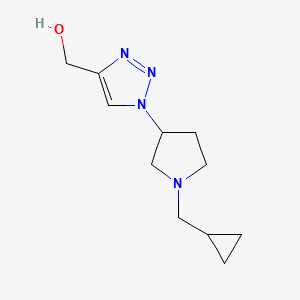
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one, also known as BTD, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is an analog of the naturally occurring compound pyridazinone, which is found in many plants and animals. BTD has been used in a number of studies due to its unique properties, such as its ability to form stable complexes with other molecules, its high solubility in water and its relatively low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Mass Spectral Analysis
- The synthesis of compounds with thiophen-2-yl groups, including their mass spectral fragmentation patterns, has been studied to understand the structure of synthesized compounds better. For instance, Mohamed, Unis, and El-Hady (2006) investigated thiazole and imidazolidine derivatives, elucidating their structural aspects through mass spectrometry (Mohamed, Unis, & El-Hady, 2006).
Heterocyclic Compounds Synthesis
- Research on the preparation and identification of heterocyclic 1,2,4,5-tetrazines by Yeh et al. (1994) explored compounds with bromo and methoxy phenyl groups, contributing to the understanding of heterocyclic ring characteristics and potential applications (Yeh et al., 1994).
Antioxidant Properties and DFT Calculations
- Akbas et al. (2018) conducted a study on pyrimidine derivatives, evaluating their antioxidant properties and employing Density Functional Theory (DFT) calculations. This research contributes to the understanding of the antioxidant capabilities of compounds with similar structural features (Akbas et al., 2018).
Synthesis Involving Nitriles
- Al-Sheikh (2008) reported on the synthesis of mercapto-pyridazine and related derivatives, which highlights the versatility of thiophene compounds in synthesizing a wide range of chemical structures (Al-Sheikh, 2008).
Molecular Modeling and Antioxidant Evaluation
- The study by Althagafi (2022) on novel di-2-thienyl ketones festooned with thiazole or pyridine moiety provides insights into the antioxidant activities of these compounds, supported by molecular docking analysis. This research indicates the potential of thiophene-containing compounds as natural antioxidants (Althagafi, 2022).
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLSIKTVRFCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



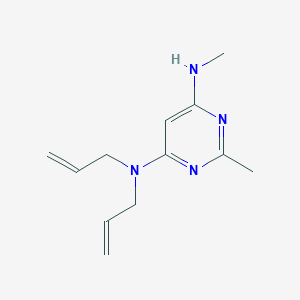
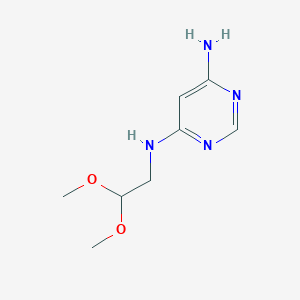
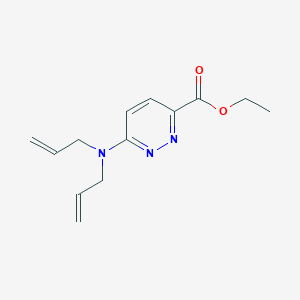

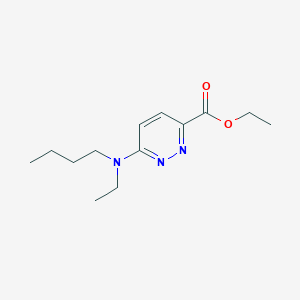

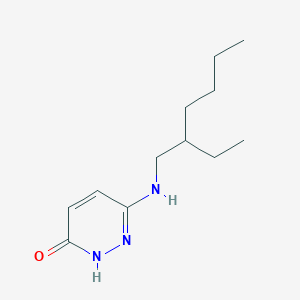
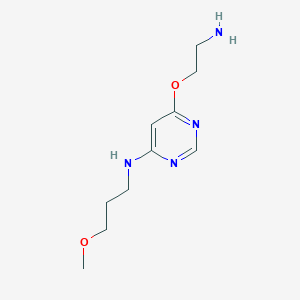
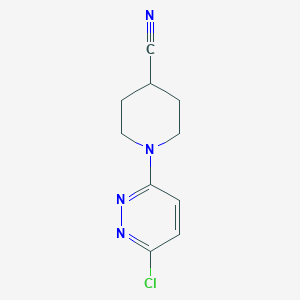
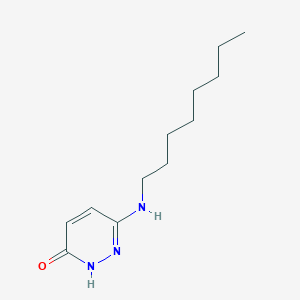
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)

![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)
